molecular formula C14H14O4S B8722642 4-(Benzyloxy)phenyl methanesulfonate

4-(Benzyloxy)phenyl methanesulfonate

Cat. No.: B8722642
M. Wt: 278.33 g/mol
InChI Key: PJROBAIMKBYIAT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl methanesulfonate is an aromatic sulfonate ester characterized by a benzyloxy substituent at the para position of the phenyl ring, linked to a methanesulfonate group. This compound is structurally defined by its electron-donating benzyloxy group (-OCH₂C₆H₅) and the sulfonate ester (-SO₃R) moiety. Such sulfonate esters are commonly utilized as intermediates in organic synthesis, particularly in protecting group strategies or as precursors for pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) methanesulfonate

InChI

InChI=1S/C14H14O4S/c1-19(15,16)18-14-9-7-13(8-10-14)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

PJROBAIMKBYIAT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric profiles of sulfonate esters are heavily influenced by substituents on the aromatic ring. Key comparisons include:

Compound Substituent Electronic Effect Key Structural Feature
4-(Benzyloxy)phenyl methanesulfonate Benzyloxy (-OCH₂C₆H₅) Electron-donating (via oxygen) High lipophilicity, moderate steric bulk
4-(Methylsulfonyl)phenyl tosylate (4c) Methylsulfonyl (-SO₂CH₃) Strong electron-withdrawing Enhanced electrophilicity at sulfonate
4-Cyanophenyl tosylate (4d) Cyano (-CN) Electron-withdrawing Increased polarity, reactivity in SNAr
Ethyl 4-(tosyloxy)benzoate (4e) Ester (-COOEt) Moderate electron-withdrawing Hydrolyzable ester group
  • Steric Considerations : The benzyloxy group introduces moderate steric bulk, which may hinder nucleophilic attack at the sulfonate ester compared to less bulky analogs like 3-methoxyphenyl tosylate (4g) .

Solubility and Reactivity

  • Lipophilicity: The benzyloxy group in this compound likely reduces aqueous solubility compared to polar derivatives such as 4-cyanophenyl tosylate (4d) or ethyl 4-(tosyloxy)benzoate (4e), which contain -CN or -COOEt groups, respectively .
  • Hydrolysis Stability : Methanesulfonate esters generally exhibit greater hydrolytic stability than tosylates (e.g., compounds 4c–4l in ) due to the smaller size of the methyl group, which reduces steric strain .

Key Research Findings and Limitations

  • NMR Characterization : highlights that ¹H NMR (400 MHz) is critical for confirming sulfonate ester structures, particularly for distinguishing substituent effects on chemical shifts (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
  • Knowledge Gaps: Limited data exist on the target compound’s physicochemical properties (e.g., logP, melting point) or biological activity, necessitating further experimental validation.

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